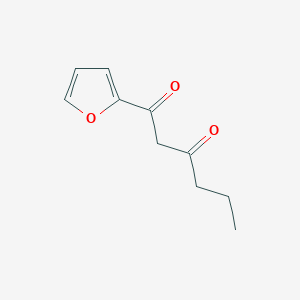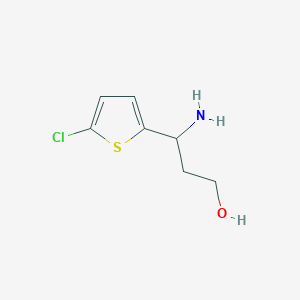
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10ClNOS. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the thiophene ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiophene ring.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains a pyridine ring with a fluorine substituent.
Uniqueness
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is unique due to the presence of the 5-chlorothiophene ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H10ClNOS |
|---|---|
Molekulargewicht |
191.68 g/mol |
IUPAC-Name |
3-amino-3-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2 |
InChI-Schlüssel |
GNWAGCGACSWXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



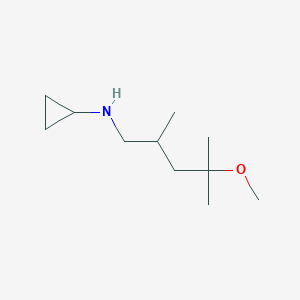

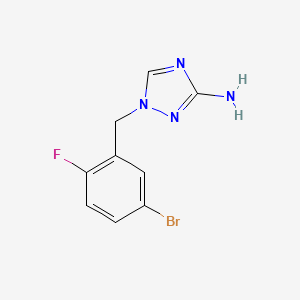

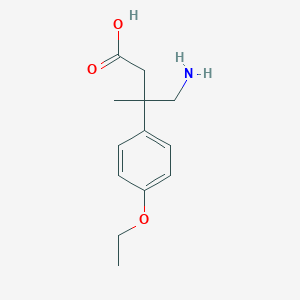
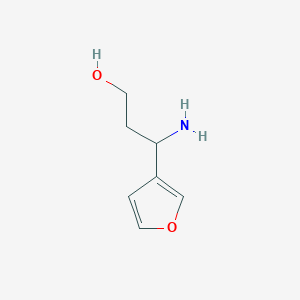
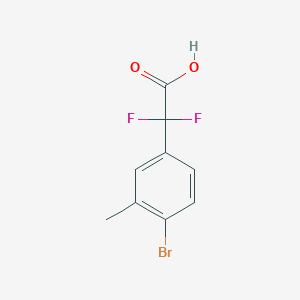
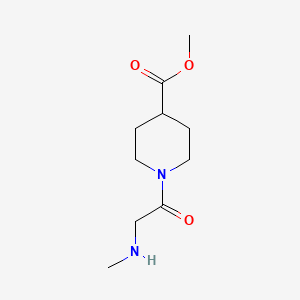
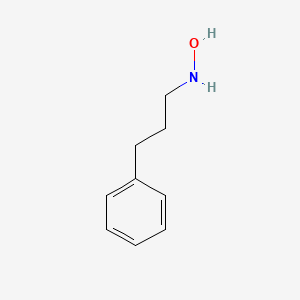
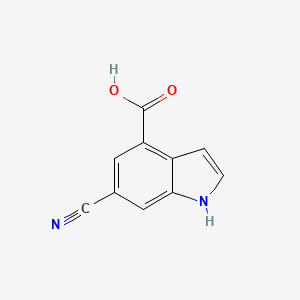
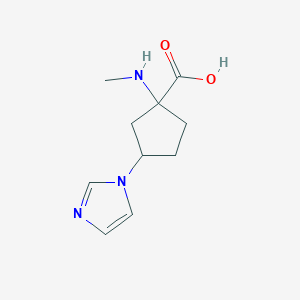
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
